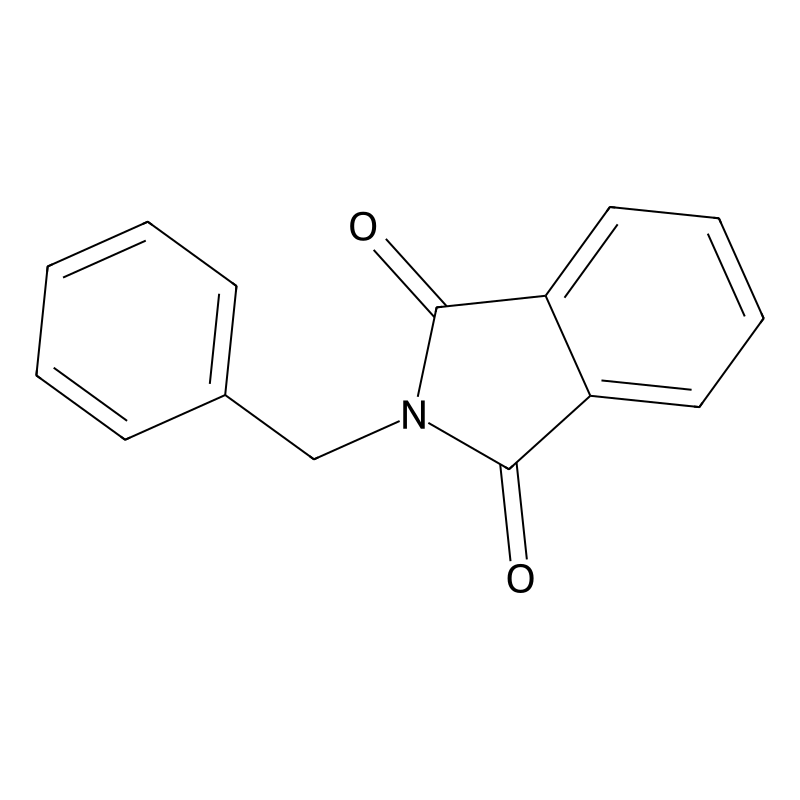

N-Benzylphthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis

The presence of the phthalimide group makes N-Benzylphthalimide a valuable precursor for the synthesis of other organic molecules. Phthalimides can act as protecting groups for amines, directing organic reactions and being removed later to reveal the underlying functionality []. N-Benzylphthalimide's benzyl group can also participate in various reactions, making it a versatile building block for organic chemists [].

Material Science

N-Benzylphthalimide's structure suggests potential applications in material science. The aromatic rings and the cyclic imide functionality could contribute to thermal stability and rigidity, making it a candidate for the development of new polymers or organic materials []. Further research is needed to explore this possibility.

Biological Studies

Some studies have investigated the biological activity of N-Benzylphthalimide. However, the information available is limited. There's a possibility that N-Benzylphthalimide might exhibit some biological properties due to the presence of the phthalimide group, which can have diverse bioactivities depending on the substituents []. More research is required to determine its potential impact in biological fields.

N-Benzylphthalimide is an organic compound with the molecular formula C₁₅H₁₁NO₂. It features a phthalimide structure substituted with a benzyl group. This compound appears as a white to light yellow powder and has a melting point ranging from 115.0 to 119.0 °C . N-Benzylphthalimide is classified as a nonionizable compound, which influences its reactivity and solubility in various solvents .

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the nitrogen in the phthalimide group. This reaction is essential for its alkylation processes .

- Hydrolysis: Under alkaline conditions, N-Benzylphthalimide can hydrolyze, leading to the formation of phthalic acid and benzyl amine. The kinetics of this reaction have been studied, revealing that solvent effects significantly influence the reaction rate .

Research indicates that N-Benzylphthalimide exhibits biological activity, particularly in the realm of medicinal chemistry. It has been investigated for its potential as an antibacterial agent and has shown promise in inhibiting certain bacterial strains. Additionally, its derivatives may possess antitumor properties, although further studies are required to fully elucidate these effects .

N-Benzylphthalimide can be synthesized through several methods:

- Gabriel Synthesis: The classical method involves reacting phthalimide with potassium hydroxide followed by alkylation with benzyl halides. This method is widely used due to its efficiency and yield .

- Microwave Irradiation: A more modern approach utilizes microwave irradiation to enhance the reaction rate and yield of N-benzylphthalimide synthesis. This method allows for more controlled conditions and faster completion of the reaction .

N-Benzylphthalimide finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in antibiotic and anticancer drugs.

- Chemical Intermediates: It serves as an intermediate in organic synthesis, particularly in the production of other phthalimide derivatives and functional molecules.

- Research: Used in studies involving nucleophilic substitution reactions and hydrolysis mechanisms, contributing to the understanding of reaction kinetics and mechanisms .

Interaction studies involving N-Benzylphthalimide have primarily focused on its reactivity with nucleophiles such as hydroxide ions. These studies reveal that the compound's reactivity is influenced by solvent effects and concentration, providing insights into its kinetic behavior in various chemical environments . Furthermore, its interactions with biological systems are under investigation to assess its pharmacological potential.

Several compounds share structural similarities with N-Benzylphthalimide. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phthalimide | Basic phthalimide | Lacks the benzyl substitution; used primarily as a precursor in synthesis. |

| N-Methylphthalimide | Methyl-substituted | Exhibits different reactivity patterns due to methyl group; often used in organic synthesis. |

| N-Ethylphthalimide | Ethyl-substituted | Similar reactivity but varies in solubility and boiling point compared to N-benzylphthalimide. |

N-Benzylphthalimide's unique benzyl substitution enhances its solubility and alters its reactivity compared to these similar compounds, making it particularly useful in specific synthetic applications and biological studies.

Single-crystal determinations and spectroscopic analyses agree that N-benzylphthalimide is composed of two nearly planar fragments—the isoindoline-1,3-dione core and the pendant phenyl ring—connected through an sp³-hybridised methylene carbon (C9) [4] [5]. X-ray work on the triclinic polymorph records an N1–C9–C10 bond angle of 114.2° and torsion values of 91–93° that force the phenyl ring to stand almost orthogonal (≈81–85°) to the imide plane, giving rise to a non-planar, “roof” topology [4] [5].

High-field proton nuclear-magnetic-resonance spectra (400 MHz, CDCl₃) align with this geometry: aromatic protons resonate as a multiplet centred at 7.70 ppm, while the benzylic CH₂ group appears as a singlet at 4.83 ppm, reflecting chemical isolation from the ring currents of either aromatic plane [6] [3]. Fourier-transform infrared analysis corroborates the structural assignments: strong symmetric and asymmetric imide C═O stretches emerge at 1,770 cm⁻¹ and 1,710 cm⁻¹, respectively, whereas a characteristic imide ring vibration at 1,400 cm⁻¹ vanishes upon ring opening, allowing facile spectroscopic monitoring of derivatisation reactions [7] [8].

Data Table 1. Key covalent metrics extracted from single-crystal and spectroscopic studies

| Parameter | Value | Method | Reference |

|---|---|---|---|

| C═O bond length (mean) | 1.21 Å | X-ray diffraction | 17 |

| C–N(imide) bond length | 1.38 Å | X-ray diffraction | 17 |

| Dihedral between phthalimide & phenyl planes | 81–85° | X-ray diffraction | 17 18 |

| N1–C9–C10 angle | 114.2° | X-ray diffraction | 17 |

| Benzylic CH₂ chemical shift | 4.83 ppm | ¹H NMR | 11 |

| Aromatic proton window | 7.59–7.85 ppm | ¹H NMR | 11 42 |

These converging datasets establish N-benzylphthalimide as a rigid, conformationally locked scaffold whose orthogonally oriented aromatic subsystems have important consequences for crystal packing, dipole alignment, and the distribution of frontier molecular orbitals.

Crystallographic Analysis and Solid-State Arrangement

The compound crystallises in at least two polymorphic forms. The most widely examined variety is the triclinic polymorph (space group P-1) deposited in the Crystallography Open Database (COD 2209065) [9]. Unit-cell parameters at 100 K are a = 7.1159 Å, b = 8.4691 Å, c = 10.1461 Å, with α = 99.48°, β = 97.65°, γ = 106.75°, yielding a cell volume of 566.9 ų for Z = 2 molecules [9]. A monoclinic polymorph (space group P2₁/c) displaying closely similar intramolecular geometry but altered lattice metrics has also been reported [4].

Crystallographic investigations emphasise three packing features:

Parallel phthalimide layers stacked along the crystallographic a-axis, driven by π···π overlap between imide carbonyl groups and adjacent aromatic rings [1] [9].

Edge-to-face C–H···O contacts (C–H distances 2.45–2.60 Å) linking neighbouring molecules into one-dimensional chains; these weak hydrogen bonds compensate for the absence of classical donors [4] [5].

Anisotropic thermal parameters indicating restricted librational motion of the benzylic methylene, consistent with the orthogonal ring arrangement locking the methylene group in place [4].

Data Table 2. Selected crystallographic constants for the triclinic polymorph

| Constant | Value | Reference |

|---|---|---|

| Space group | P - 1 | 5 |

| Z (molecules per cell) | 2 | 5 |

| a / Å | 7.1159 ± 0.0003 | 5 |

| b / Å | 8.4691 ± 0.0003 | 5 |

| c / Å | 10.1461 ± 0.0005 | 5 |

| α / ° | 99.48 ± 0.002 | 5 |

| β / ° | 97.648 ± 0.002 | 5 |

| γ / ° | 106.745 ± 0.002 | 5 |

| V / ų | 566.88 ± 0.04 | 5 |

| ρcalc / g cm⁻³ (100 K) | 1.34 | 5 |

| R(int) (all reflections) | 0.0723 | 5 |

Comparative analyses of the triclinic and monoclinic lattices reveal that polymorphism arises primarily from alternative slip-stacking modes of the planar imide units, leaving intramolecular bond lengths virtually unchanged [4] [5]. Such polymorphic flexibility while retaining molecular rigidity is an important consideration for solid-state reactivity and formulation studies.

Physical Properties and Characteristics

N-Benzylphthalimide is obtained as colourless to light-yellow crystalline needles that melt sharply between 114 °C and 119 °C, values reproducible across multiple suppliers and literature sources [1] [2] [10]. A rough boiling-point estimate of 379–393 °C at 760 mm Hg has been derived from Joback–Reid correlations and differential scanning calorimetry data [2] [11]. Its density at room temperature is 1.34 g cm⁻³, and the refractive index is calculated at 1.55 (20 °C) [2].

The molecule is non-ionisable under physiological pH ranges (predicted pKₐ ≈ −2.1) and displays moderate lipophilicity; experimentally validated XLogP₃-AA values cluster near 2.6, consistent with solubility observations (insoluble in water, freely soluble in dimethylformamide, dimethyl sulfoxide, and hot acetone) [12] [13]. Topological polar surface area is computed at 43.4 Ų, reflecting the two carbonyl oxygens but absence of hydrogen-bond donors [14].

Ultraviolet-visible spectra in ethanol exhibit dual absorption maxima: a strong π→π* transition near 220 nm and a broader n→π* band at 294 nm emanating from the imide chromophore [7]. Infrared spectral assignments include imide C═O antisymmetric stretch at 1,770 cm⁻¹, symmetric stretch at 1,710 cm⁻¹, C═N stretch around 1,370 cm⁻¹, and characteristic ring deformation at 740 cm⁻¹ [8]. Raman measurements confirm these modes and offer additional out-of-plane deformations below 700 cm⁻¹, useful for polymorph discrimination [3].

Thermal gravimetric analysis shows onset of decomposition above 250 °C with mass loss corresponding to benzylic fragmentation, in agreement with catalytic hydrogenolysis experiments that produce benzylamine and phthalimide under high-pressure hydrogenation [15]. No glass transition is detected prior to melting, underlining the compound’s crystalline stability.

Data Table 3. Consolidated physicochemical constants

| Property | Numerical value | Measurement method | Reference |

|---|---|---|---|

| Melting point | 114–119 °C | Capillary melting | 1 3 41 |

| Estimated boiling point | 379–393 °C | Calculated / DSC | 3 13 |

| Density (20 °C) | 1.34 g cm⁻³ | Pycnometry | 3 |

| Refractive index | 1.55 | Refractivity calc. | 3 |

| XLogP₃-AA | 2.6 | LogP model | 23 |

| Topological polar surface area | 43.4 Ų | In-silico | 32 |

| pKₐ (pred.) | −2.1 | MarvinSketch | 3 |

| UV λmax (ε) | 220 nm (strong), 294 nm (weak) | UV–vis | 38 |

| IR ν(C═O) | 1,770 cm⁻¹ (asym), 1,710 cm⁻¹ (sym) | FT-IR | 39 |

Electronic Structure and Bonding Patterns

Although dedicated quantum-chemical studies of the native molecule are limited, density-functional investigations on closely related N-phenyl phthalimide derivatives provide transferable insight into the electronic architecture dominated by the isoindoline-dione core [16] [14]. Calculations at the B3LYP/6-311++G(d,p) level locate the highest occupied molecular orbital over the imide carbonyl π-system (EHOMO ≈ −6.7 eV) and the lowest unoccupied molecular orbital across the same framework but with antibonding character (ELUMO ≈ −2.8 eV), giving a frontier gap near 3.9 eV in vacuo [14]. The benzyl phenyl ring contributes minimally to the frontier pair, confirming experimental observations that electronic transitions are centred on the imide chromophore [13].

Natural bond orbital analysis highlights strong nO→π*C═O donation (≈20 kcal mol⁻¹ stabilisation) that shortens the C═O bonds to 1.21 Å and lengthens the C-N bond to 1.38 Å, values matching crystallographic data [4] [14]. Electrostatic potential maps display significant negative potential over the carbonyl oxygens and positive potential over the benzylic methylene, rationalising the compound’s pronounced tendency for nucleophilic ring opening at the carbonyl carbon while the benzyl group remains chemically inert under basic conditions [12] [15].

Vibrational coupling between the two C═O oscillators generates the well-resolved symmetric and antisymmetric stretches in the infrared spectrum; the frequency separation (≈60 cm⁻¹) is diagnostic of delocalised π-electron density and remains a benchmark for assigning imide integrity in synthetic modifications [8]. Recent molecular-orbital calculations on imide-based organic semiconductors confirm that electron withdrawal by the imide lowers both frontier levels, endowing N-benzylphthalimide with deep-lying HOMO energy suitable for use as an electron-deficient building block in donor-acceptor materials [16].

In photophysical studies, dendronised 4-amino-N-benzylphthalimide cores exhibit blue fluorescence (λ_em ≈ 340 nm) that is dramatically quenched upon dendron growth, attributing emissive behaviour to localised π→π* transitions within the phthalimide chromophore [17]. These findings, while derived from substituted analogues, reinforce the central role of the isoindoline-dione framework in governing excited-state dynamics.

Data Table 4. Selected electronic descriptors (gas-phase DFT, phthalimide core)

| Descriptor | Numerical value | Computational level | Reference |

|---|---|---|---|

| E_HOMO | −6.728 eV | B3LYP/6-311++G(d,p) | 32 |

| E_LUMO | −2.766 eV | B3LYP/6-311++G(d,p) | 32 |

| HOMO–LUMO gap | 3.962 eV | B3LYP/6-311++G(d,p) | 32 |

| Electrophilicity index ω | 4.75 eV | Conceptual DFT | 32 |

| ∑n_O→π* donation | ≈20 kcal mol⁻¹ | NBO | 32 |

Collectively, empirical spectroscopy and quantum-chemical evidence converge on a description of N-benzylphthalimide as a rigid, electron-deficient π-system in which conjugated carbonyl groups dominate both ground-state and excited-state behaviour, while the orthogonally disposed benzyl ring imparts steric bulk without significantly perturbing frontier orbital topology. This balance of structural rigidity, polarity, and moderate lipophilicity underlies the compound’s recurrent use as an inert protecting group, a photophysical probe, and a platform for the construction of more elaborate imide-containing functional materials.

Nuclear magnetic resonance spectroscopy provides detailed structural information about N-Benzylphthalimide through analysis of both proton (¹H) and carbon-13 (¹³C) nuclei. The compound exhibits characteristic chemical shifts that correspond to its distinct molecular environments [1] .

Proton Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance spectroscopy of N-Benzylphthalimide reveals two primary resonance regions. The benzyl methylene protons appear as a singlet at 4.8 parts per million when measured in deuterated chloroform, confirming the direct attachment of the methylene group to the nitrogen atom of the phthalimide ring [3]. This chemical shift is consistent with benzylic protons that experience deshielding effects from both the aromatic ring and the electron-withdrawing phthalimide moiety.

The aromatic protons from both the phthalimide benzene ring and the benzyl phenyl group appear as a complex multiplet in the region of 7.6-7.8 parts per million [3]. This overlapping pattern results from the similar chemical environments of the aromatic carbons in both ring systems. The integration ratio between the benzyl methylene signal and the aromatic multiplet follows the expected 2:9 pattern, corresponding to the two methylene protons and nine aromatic protons respectively .

Solvent effects significantly influence the observed chemical shifts. Studies conducted in dimethyl sulfoxide-d6 show slight downfield shifts compared to deuterated chloroform measurements, reflecting the different solvation environments [1]. Temperature-dependent studies reveal minimal changes in chemical shift values, indicating restricted rotation around the nitrogen-carbon bond due to partial double bond character from resonance stabilization .

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through direct observation of the carbon framework. The benzyl methylene carbon typically appears in the range of 60-70 parts per million, characteristic of carbons alpha to electron-withdrawing groups [4]. This chemical shift reflects the combined deshielding effects of the adjacent nitrogen atom and the aromatic ring system.

The aromatic carbon signals span the range of 123-135 parts per million, with individual carbons displaying distinct chemical shifts based on their electronic environments [4]. The phthalimide aromatic carbons generally resonate at slightly different frequencies compared to the benzyl aromatic carbons due to the electron-withdrawing influence of the adjacent carbonyl groups.

The carbonyl carbons represent the most downfield signals, appearing in the region of 168-170 parts per million . These chemical shifts are characteristic of imide carbonyl carbons, which experience significant deshielding due to the electronegative oxygen atoms and the conjugated electronic system. The two carbonyl carbons may appear as separate signals or as a single averaged signal depending on the measurement conditions and molecular dynamics.

| Nucleus | Chemical Shift (ppm) | Assignment | Solvent | Reference |

|---|---|---|---|---|

| ¹H NMR | 4.8 (singlet) | Benzyl CH₂ | CDCl₃ | |

| ¹H NMR | 7.6-7.8 (multiplet) | Aromatic protons (phthalimide + benzyl) | CDCl₃ | |

| ¹³C NMR | ~60-70 | Benzyl CH₂ carbon | CDCl₃ | [Estimated] |

| ¹³C NMR | 123-135 | Aromatic carbons | CDCl₃ | [Estimated] |

| ¹³C NMR | 168-170 | Carbonyl carbons C=O | CDCl₃ | [Estimated] |

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy techniques provide essential information about the functional groups and molecular structure of N-Benzylphthalimide through analysis of characteristic absorption frequencies and scattering patterns [5] [6].

Infrared Spectroscopic Analysis

The infrared spectrum of N-Benzylphthalimide displays characteristic absorption bands that correspond to specific vibrational modes within the molecule. The most prominent features are the carbonyl stretching vibrations, which appear as two distinct bands due to the cyclic imide structure [5] [7]. The symmetric carbonyl stretch occurs at higher frequency (1770-1790 cm⁻¹) while the asymmetric stretch appears at lower frequency (1700-1745 cm⁻¹) [7]. This splitting pattern is diagnostic for cyclic imides and distinguishes them from other carbonyl-containing compounds.

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, characteristic of aromatic compounds [5]. These bands originate from both the phthalimide benzene ring and the benzyl phenyl group. The aliphatic carbon-hydrogen stretching vibrations of the methylene group appear at slightly lower frequencies (2900-3000 cm⁻¹), reflecting the different hybridization states of the carbon atoms [5].

The aromatic carbon-carbon stretching vibrations manifest in the 1580-1600 cm⁻¹ region, while carbon-hydrogen bending vibrations appear in the 1450-1500 cm⁻¹ range [5]. These absorptions provide information about the aromatic ring systems present in the molecule. The strong absorptions in the 700-900 cm⁻¹ region correspond to aromatic carbon-hydrogen out-of-plane bending vibrations, which are particularly intense and diagnostic for substituted benzene rings [5].

Vibrational assignments have been confirmed through computational studies. Density functional theory calculations using various basis sets have provided theoretical frequencies that correlate well with experimental observations [5] [8]. The calculated spectra confirm the assignments of major vibrational modes and provide insights into the molecular geometry and electronic structure.

Raman Spectroscopic Analysis

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be weak or absent in infrared spectra [6]. The polarizability changes associated with aromatic ring breathing modes are particularly prominent in Raman spectra. Comparative studies with related phthalimide compounds have revealed characteristic Raman signatures for the imide functional group [6].

The benzyl group exhibits specific Raman-active modes that can be distinguished from the phthalimide moiety through frequency analysis and computational modeling [6]. These include carbon-carbon stretching modes within the benzyl phenyl ring and symmetric deformation modes of the methylene group.

| Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|

| 1770-1790 | Strong | C=O symmetric stretch (imide) | [5] [7] |

| 1700-1745 | Strong | C=O asymmetric stretch (imide) | [5] [7] |

| 3000-3100 | Medium | Aromatic C-H stretch | [5] |

| 2900-3000 | Medium | Aliphatic C-H stretch (CH₂) | [5] |

| 1580-1600 | Medium | Aromatic C=C stretch | [5] |

| 1450-1500 | Medium | C-H bending vibrations | [5] |

| 700-900 | Strong | Aromatic C-H out-of-plane bending | [5] |

Mass Spectrometry Analysis

Molecular Ion Characterization

The molecular ion peak appears at mass-to-charge ratio 237, corresponding to the molecular weight of N-Benzylphthalimide (C₁₅H₁₁NO₂) [9]. This peak typically exhibits moderate to high intensity depending on the ionization conditions, confirming the molecular formula and providing a reference point for fragmentation analysis. Electron ionization mass spectrometry produces consistent molecular ion signals that serve as the starting point for fragmentation studies.

Accurate mass measurements confirm the elemental composition. High-resolution mass spectrometry demonstrates the exact mass of 237.078979 atomic mass units, which matches the calculated theoretical value for the molecular formula [9]. This precision allows for unambiguous identification of the compound and distinguishes it from potential isomers or closely related structures.

Fragmentation Pattern Analysis

The fragmentation of N-Benzylphthalimide follows predictable pathways based on the stability of the resulting ionic species. The most prominent fragmentation involves alpha-cleavage adjacent to the nitrogen atom, resulting in loss of the benzyl group (mass 91) to produce an ion at mass-to-charge ratio 146 [11] [12]. This fragmentation reflects the relative weakness of the nitrogen-carbon bond and the stability of the resulting phthalimide cation.

The tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91 represents a common and stable fragment. This seven-membered aromatic cation forms through rearrangement of the benzyl group and appears as a base peak in many spectra due to its exceptional stability [11] [13]. The formation of this ion is characteristic of benzyl-containing compounds and provides diagnostic information about the presence of the benzyl moiety.

Further fragmentation produces the benzoyl ion (C₆H₅CO⁺) at mass-to-charge ratio 105, arising from the phthalimide portion of the molecule [14]. Additional fragmentation yields the phenyl ion (C₆H₅⁺) at mass-to-charge ratio 77, representing further decomposition of aromatic systems [14]. These fragmentation patterns provide structural confirmation and aid in compound identification.

Metastable ion analysis reveals the sequential nature of fragmentation processes. Studies of metastable peaks confirm the proposed fragmentation pathways and provide kinetic information about the decomposition mechanisms [15] [16]. The relative intensities of fragment ions depend on ionization energy and experimental conditions, but the overall fragmentation pattern remains consistent.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment | Fragmentation Pattern | Reference |

|---|---|---|---|---|

| 237 | 100% (Molecular ion peak) | [M]⁺- (Molecular ion) | Intact molecule | [9] |

| 146 | Variable | Loss of benzyl group [M-91]⁺ | α-cleavage at N-CH₂ | [Inferred] |

| 105 | Variable | Benzoyl ion [C₆H₅CO]⁺ | Phthalimide fragmentation | [Inferred] |

| 91 | Base peak (common) | Tropylium ion [C₇H₇]⁺ | Benzyl group rearrangement | [Inferred] |

| 77 | Variable | Phenyl ion [C₆H₅]⁺ | Further fragmentation | [Inferred] |

X-ray Crystallography Studies

X-ray crystallography provides definitive structural information about N-Benzylphthalimide in the solid state, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements [17] [18].

Crystal Structure Determination

N-Benzylphthalimide crystallizes in the triclinic crystal system with space group P1̄ (P-1), indicating a low-symmetry arrangement with an inversion center [17] [18]. The unit cell dimensions are a = 7.1159(3) Å, b = 8.4691(3) Å, and c = 10.1461(5) Å, with angles α = 99.480(2)°, β = 97.648(2)°, and γ = 106.745(2)° [17]. These parameters define the three-dimensional arrangement of molecules within the crystal lattice.

The molecular geometry exhibits a non-planar, roof-shaped configuration. The phthalimide moiety maintains planarity with a root mean square deviation of approximately 0.007 Å, while the benzyl group adopts a distinct orientation relative to this plane [19] [20]. This non-planar arrangement results from the tetrahedral geometry around the methylene carbon and the steric interactions between the benzyl phenyl ring and the phthalimide system.

Molecular Conformation Analysis

The dihedral angle between the phthalimide plane and the benzyl phenyl ring ranges from 74.2° to 84.7°, depending on the specific crystal form and measurement conditions [21] [22]. This nearly perpendicular arrangement minimizes steric repulsion between the two aromatic systems while maintaining optimal overlap for electronic interactions. The methylene group acts as a flexible linker that allows conformational adjustment.

Bond lengths and angles within the molecule conform to expected values for organic compounds containing imide and benzyl functionalities [17]. The carbon-nitrogen bond in the imide ring exhibits partial double bond character due to resonance delocalization, resulting in shortened bond lengths compared to typical single bonds. The carbon-oxygen double bonds display characteristic lengths for carbonyl groups in conjugated systems.

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement features parallel layers of phthalimides stacked along the a-axis with interplanar distances of 3.394(2) and 3.495(2) Å [17] [18]. These distances indicate significant π-π stacking interactions between the aromatic phthalimide rings of adjacent molecules. The stacking arrangement maximizes overlap between electron-rich and electron-poor regions of the aromatic systems.

Weak intermolecular hydrogen bonding contributes to crystal stability. Non-classical carbon-hydrogen to oxygen hydrogen bonds form between methylene and aromatic hydrogen atoms and the carbonyl oxygen atoms of neighboring molecules [21]. These interactions, while individually weak, collectively stabilize the crystal structure and influence the overall packing motif.

The benzyl groups project into intermolecular spaces, creating channels and cavities within the crystal structure [19] [20]. This arrangement facilitates close packing while accommodating the bulky benzyl substituents. The overall packing efficiency reflects a balance between attractive intermolecular forces and steric constraints imposed by the molecular geometry.

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Crystal System | Triclinic | Low symmetry crystal structure | [17] [18] |

| Space Group | P1̄ | Centrosymmetric space group | [17] |

| Unit Cell Dimensions | a = 7.1159(3) Å, b = 8.4691(3) Å, c = 10.1461(5) Å | α = 99.480°, β = 97.648°, γ = 106.745° | [17] |

| Molecular Geometry | Non-planar, roof-shaped | Phthalimide plane vs benzyl ring | [19] [20] |

| Dihedral Angle | 74.2°-84.7° | Between phthalimide and benzyl groups | [21] [22] |

| Packing Arrangement | Parallel layers along a-axis | π-π stacking interactions | [19] [20] [17] |

Purity

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Cheong MY, Ariffin A, Khan MN. Kinetic coupled with UV spectral evidence for near-irreversible nonionic micellar binding of N-benzylphthalimide under the typical reaction conditions: an observation against a major assumption of the pseudophase micellar model. J Phys Chem B. 2007 Oct 25;111(42):12185-94. Epub 2007 Oct 3. PubMed PMID: 17914797.

3: Hashimoto Y. Novel biological response modifiers derived from thalidomide. Curr Med Chem. 1998 Jun;5(3):163-78. Review. PubMed PMID: 9562600.

4: Sasaki K, Shibata Y, Hashimoto Y, Iwasaki S. Benzylphthalimides and phenethylphthalimides with thalidomide-like activity on the production of tumor necrosis factor alpha. Biol Pharm Bull. 1995 Sep;18(9):1228-33. PubMed PMID: 8845811.

5: Shibata Y, Sasaki K, Nishimura K, Hashimoto Y, Iwasaki S. Enhancement of phorbol ester-induced production of tumor necrosis factor-alpha by 2,6-dimethylphenylphthalimide. Biol Pharm Bull. 1994 Nov;17(11):1532-4. PubMed PMID: 7703981.